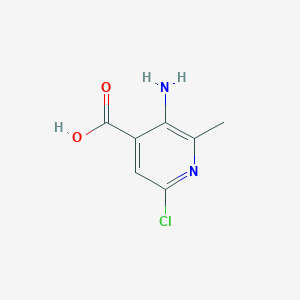

3-Amino-6-chloro-2-methylisonicotinic acid

Description

3-Amino-6-chloro-2-methylisonicotinic acid is a substituted pyridine derivative with a carboxylic acid group at position 4, an amino group at position 3, a chlorine atom at position 6, and a methyl group at position 2. This compound belongs to the class of isonicotinic acids, which are widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry.

Properties

IUPAC Name |

3-amino-6-chloro-2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-3-6(9)4(7(11)12)2-5(8)10-3/h2H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUSPNWPGSDPJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Cl)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloro-2-methylisonicotinic acid typically involves multi-step organic reactions. One common method includes the chlorination of 2-methylisonicotinic acid followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or an amine source under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of 3-Amino-6-chloro-2-methylisonicotinic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present in the molecule.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry: 3-Amino-6-chloro-2-methylisonicotinic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and coordination complexes.

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. It may also be used in the development of bioactive molecules.

Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. It may exhibit antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, 3-Amino-6-chloro-2-methylisonicotinic acid is used in the production of dyes, pigments, and other specialty chemicals. It may also find applications in material science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-2-methylisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and chloro groups can influence its binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

6-Amino-2-chloronicotinic Acid (CAS 6313-55-9)

- Structure: Amino group at position 6, chlorine at position 2, carboxylic acid at position 3.

- Molecular Formula : C₆H₅ClN₂O₂; Molecular Weight : 172.57 g/mol .

- Key Differences: The positional swap of amino and chlorine substituents alters hydrogen-bonding capacity and electronic effects. The absence of a methyl group reduces steric hindrance compared to the target compound.

3-Amino-6-chloroisonicotinic Acid (CAS 58483-95-7)

6-Chloro-2-methylnicotinic Acid (CAS 38186-86-6)

- Structure : Chlorine at position 6, methyl at position 2, carboxylic acid at position 3.

- Molecular Formula: C₇H₆ClNO₂; Molecular Weight: 171.58 g/mol .

Methyl 6-Amino-2-chloro-3-iodoisonicotinate (CAS 1555848-65-1)

2-Chloro-6-methylisonicotinic Acid (CAS 503555-50-8)

- Structure : Chlorine at position 2, methyl at position 6, carboxylic acid at position 4.

- Molecular Formula: C₇H₆ClNO₂; Molecular Weight: 171.58 g/mol .

- Key Differences : Substituent positions differ significantly, impacting electronic distribution and steric effects.

Table 1: Comparative Data for Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) | Storage Conditions |

|---|---|---|---|---|---|---|

| 6-Amino-2-chloronicotinic acid | 6313-55-9 | C₆H₅ClN₂O₂ | 172.57 | 6-NH₂, 2-Cl, 3-COOH | N/A | N/A |

| 3-Amino-6-chloroisonicotinic acid | 58483-95-7 | C₆H₅ClN₂O₂ | 172.57 | 3-NH₂, 6-Cl, 4-COOH | 99.25 | Room temperature |

| 6-Chloro-2-methylnicotinic acid | 38186-86-6 | C₇H₆ClNO₂ | 171.58 | 6-Cl, 2-CH₃, 3-COOH | N/A | N/A |

| Methyl 6-amino-2-chloro-3-iodoisonicotinate | 1555848-65-1 | C₇H₆ClIN₂O₂ | 312.49 | 6-NH₂, 2-Cl, 3-I, 4-COOCH₃ | >98 | 2–8°C, protected light |

| 2-Chloro-6-methylisonicotinic acid | 503555-50-8 | C₇H₆ClNO₂ | 171.58 | 2-Cl, 6-CH₃, 4-COOH | N/A | N/A |

Research Findings and Trends

Electronic and Steric Effects

- Methyl groups (e.g., at position 2 in the target compound) contribute to steric hindrance, which may reduce reaction rates but improve metabolic stability in drug candidates .

- Halogen substituents (Cl, I) influence lipophilicity and binding affinity. For example, iodine in methyl 6-amino-2-chloro-3-iodoisonicotinate may enable radioimaging applications .

Solubility and Stability

- Carboxylic acid derivatives (e.g., 3-amino-6-chloroisonicotinic acid) exhibit higher aqueous solubility than their ester counterparts. However, esters like methyl 6-amino-2-chloro-3-iodoisonicotinate are more stable in organic solvents .

- The presence of multiple substituents (e.g., amino, chloro, methyl) can lead to intramolecular hydrogen bonding, affecting crystallization and melting points .

Biological Activity

3-Amino-6-chloro-2-methylisonicotinic acid (ACMI) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in various fields, based on diverse research findings.

Chemical Structure and Properties

ACMI is characterized by the following structural features:

- Chemical Formula : C₆H₆ClN₂O₂

- Molecular Weight : Approximately 172.57 g/mol

- Functional Groups : Contains an amino group (-NH₂) and a chloro substituent (-Cl) on the pyridine ring, contributing to its unique chemical behavior and biological activity.

Biological Activity Overview

The biological activity of ACMI is primarily linked to its structural similarity to nicotinic acid derivatives. Research indicates that it may exhibit various pharmacological properties, including:

- Enzyme Inhibition : ACMI has been studied for its potential as a ligand in enzyme inhibition, particularly in the context of nicotinamidases, which are enzymes involved in the metabolism of nicotinamide .

- Antimicrobial Properties : Preliminary studies suggest that ACMI may possess antimicrobial activity, making it a candidate for further investigation in pharmaceutical applications.

- Antiviral and Anticancer Potential : The compound is being explored for its potential therapeutic applications, including antiviral and anticancer properties.

The mechanism of action of ACMI is largely dependent on its ability to interact with specific molecular targets. The presence of both amino and chloro groups can influence its binding affinity and specificity towards enzymes or receptors. This interaction may modulate enzymatic activities or cellular pathways, leading to observed biological effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of ACMI:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 3-Amino-2-methylisonicotinic acid | Lacks chlorine atom at the sixth position | Different enzyme interactions |

| 6-Chloro-2-methylisonicotinic acid | Lacks amino group at the third position | Reduced binding affinity |

| 3-Amino-6-chloroisonicotinic acid | Lacks methyl group at the second position | Altered pharmacological properties |

This table illustrates how variations in substituents can lead to different biological activities and applications within the pyridine family.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that ACMI can inhibit nicotinamidase activity in Saccharomyces cerevisiae, suggesting its role in regulating intracellular nicotinamide concentrations, which are crucial for cellular metabolism .

- Antimicrobial Activity : A study investigating various derivatives found that certain modifications to the structure of ACMI enhanced its antimicrobial efficacy against specific bacterial strains, indicating its potential as a lead compound for drug development.

- Pharmacokinetics and Binding Affinity : Interaction studies have shown that ACMI exhibits significant binding affinity towards various biological targets, which is essential for understanding its pharmacodynamics and therapeutic potential .

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of ACMI. Potential areas of exploration include:

- Detailed Mechanistic Studies : Investigating how ACMI interacts with specific enzymes and receptors at a molecular level.

- Therapeutic Applications : Evaluating its efficacy in vivo for antimicrobial, antiviral, or anticancer treatments.

- Structural Modifications : Exploring how changes in chemical structure can enhance or alter biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.